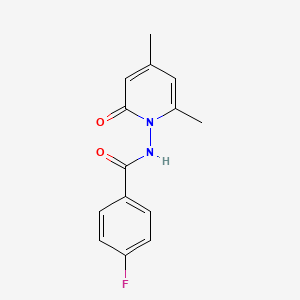![molecular formula C18H15F2N5O5 B4378045 N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B4378045.png)
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide typically involves a multi-step process
Key steps include:
Formation of the benzamide core: This often involves the reaction of aniline derivatives with acyl chlorides or anhydrides.
Introduction of the difluoromethoxy group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, this compound is synthesized through a streamlined process, optimized for yield and purity. Key considerations include:
Use of cost-effective reagents.
Optimization of reaction conditions (temperature, pressure, solvent choice).
Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide undergoes several types of reactions, including:
Oxidation: : Leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: : Commonly resulting in the removal of nitro groups or the reduction of double bonds.
Substitution: : Involving replacement of groups attached to the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Nucleophiles such as halides or amines.
Major Products
Depending on the reaction type, major products can include:
Hydroxylated benzamide derivatives.
Reduced nitro compounds.
Substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, due to its versatile functional groups.
Biology
In biological research, it serves as a probe to study the interactions of benzamide derivatives with biological macromolecules.
Medicine
Medically, it holds potential as a therapeutic agent due to its structural similarity to compounds with known biological activities. Research is ongoing to explore its efficacy in treating certain diseases.
Industry
Industrially, it is used in the synthesis of advanced materials and specialty chemicals, benefiting from its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to the active site of the target protein, leading to inhibition or activation of the protein's function. The difluoromethoxy and methoxy groups, along with the triazole moiety, play critical roles in these interactions, influencing the compound's affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(methoxy)-3-methoxyphenyl]-4-[(1H-1,2,4-triazol-1-yl)methyl]benzamide
N-[4-(trifluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide stands out due to its combination of difluoromethoxy and nitro-triazole functionalities, which provide a distinctive set of chemical properties. These features contribute to its reactivity profile and potential application spectrum, making it a valuable compound for scientific and industrial research.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O5/c1-29-15-8-13(6-7-14(15)30-17(19)20)22-16(26)12-4-2-11(3-5-12)9-24-10-21-18(23-24)25(27)28/h2-8,10,17H,9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJBZMMWMLAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-(4-FLUORO-2-METHYLPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4377967.png)
![N~3~-(2-FLUOROPHENYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4377973.png)
![2,3-dihydro-1H-indol-1-yl(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)methanone](/img/structure/B4377977.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide](/img/structure/B4377984.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-fluorobenzamide](/img/structure/B4377990.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzamide](/img/structure/B4377994.png)
![4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4378004.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B4378013.png)
![4-fluoro-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4378016.png)
![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-fluorobenzamide](/img/structure/B4378029.png)
![7-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4378033.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4378048.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4378058.png)
